5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a furan-2-yl ring. The 4-methoxyphenylpiperazine group may enhance binding to serotonin or dopamine receptors, while the chlorophenyl and furyl substituents contribute to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3S/c1-34-20-10-8-19(9-11-20)30-12-14-31(15-13-30)22(17-4-6-18(27)7-5-17)23-25(33)32-26(36-23)28-24(29-32)21-3-2-16-35-21/h2-11,16,22,33H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQGTODVPVSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.99 g/mol. The compound features a complex structure that includes thiazole and triazole rings, which are known for their biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor , anticonvulsant , and neuroprotective agent.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the thiazole moiety is often linked to cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives containing thiazole rings had IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that modifications in the thiazole structure can enhance activity against tumors .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 (lung adenocarcinoma) | 1.61 |
| Compound 2 | Jurkat (leukemia) | 1.98 |
| Compound 3 | MCF7 (breast cancer) | < 10 |
Anticonvulsant Activity
The anticonvulsant effects of similar piperazine derivatives have been documented. For example, compounds with piperazine structures showed protective indices in animal models, indicating their potential for treating epilepsy . The presence of both the piperazine and thiazole moieties in our compound may synergistically enhance its anticonvulsant properties.
Table 2: Anticonvulsant Efficacy
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound A | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
Neuroprotective Activity
Preliminary studies suggest that this compound exhibits neuroprotective properties, particularly in models of acute cerebral ischemia. It has been shown to significantly prolong survival times in affected mice and reduce mortality rates at various dosages . This indicates its potential utility in neurodegenerative diseases or acute neurological events.
Structure-Activity Relationships (SAR)
The efficacy of the compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Piperazine Moiety : Known to contribute to diverse pharmacological profiles including antipsychotic and antidepressant effects.
- Chlorophenyl Substitution : The presence of electron-withdrawing groups like chlorine can enhance interactions with biological targets.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism
Case Studies
A case study involving the synthesis and evaluation of related compounds demonstrated significant antitumor activity in vitro and in vivo models. The study highlighted that structural variations led to differing potencies against various cancer types, emphasizing the importance of SAR in drug design .
Scientific Research Applications
Structural Overview
This compound features multiple pharmacophores including a thiazole ring, a triazole moiety, and piperazine derivatives. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds with thiazole and triazole structures exhibit significant anticancer activities. For instance:
- Thiazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results. One study found that thiazole-integrated compounds showed effective cytotoxicity against human glioblastoma and melanoma cells, with some exhibiting IC50 values in the micromolar range .
- Triazole derivatives have also been linked to anticancer effects, with studies highlighting their potential in inhibiting tumor growth through apoptosis induction in cancer cells .
Anticonvulsant Activity
The compound's piperazine component is associated with anticonvulsant effects. Research has shown that similar piperazine derivatives can effectively reduce seizure activity in animal models . The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can enhance anticonvulsant potency.
Antimicrobial Effects
Compounds containing thiazole and triazole rings have demonstrated antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Activity Case Study
A recent study synthesized a series of thiazole-triazole hybrids and tested them against several cancer cell lines (e.g., MCF-7, HepG2). The most active compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity Case Study
In another investigation, a modified piperazine derivative was tested in a mouse model for its anticonvulsant effects. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting the potential for therapeutic applications in epilepsy management .
Tables
| Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| Anticancer | 5.71 | MCF-7 |
| Anticonvulsant | Not specified | Mouse model |
Comparison with Similar Compounds
Impact of Piperazine Substituents
- 4-Methoxyphenylpiperazine vs. Ethylpiperazine : The methoxyphenyl group in the target compound likely improves solubility compared to the ethylpiperazine analog () due to polar oxygen atoms. However, bulkier aryl groups (e.g., 4-ethoxy-3-methoxyphenyl in ) may hinder binding to compact active sites .
- Meta-substitution may reduce steric clashes in hydrophobic pockets .
Heterocyclic Core Modifications
- Thiazolo-Triazole vs. Pyrazoline : Compounds with pyrazoline cores () exhibit lower molecular complexity but reduced thermal stability compared to thiazolo-triazole systems. The fused triazole-thiazole core in the target compound enhances rigidity, favoring defined binding conformations .
- Furan vs. Thiophene : Replacing furan-2-yl (target compound) with thiophene () increases hydrophobicity but may reduce metabolic resistance due to sulfur’s susceptibility to oxidation .
Preparation Methods
Cyclization of Thioether Precursors
The core structure is synthesized via acid-catalyzed cyclization, as demonstrated in thiazolo-triazole derivatives. A thioether intermediate (e.g., 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide) is treated with concentrated sulfuric acid, inducing intramolecular cyclization to form the fused thiazolo-triazole system.
Procedure :
- Dissolve the thioether precursor (1 mmol) in concentrated H₂SO₄ (0.5 mL).
- Stir at room temperature for 1–12 hours, monitoring progress via TLC.
- Quench the reaction by pouring onto ice, filter the precipitate, and neutralize with NaHCO₃.
- Purify via recrystallization (ethanol/water) or column chromatography (dichloromethane:acetone 2:1).
Key Data :
Functionalization at Position 2: Furan-2-yl Incorporation
Electrophilic Substitution
The furan-2-yl group is introduced at position 2 via nucleophilic aromatic substitution. A brominated thiazolo-triazole intermediate reacts with furan-2-ylmagnesium bromide under Grignard conditions.
Procedure :
- Prepare bromothiazolo-triazole by treating the core with N-bromosuccinimide (NBS) in DMF.
- Add furan-2-ylmagnesium bromide (2 eq) dropwise at 0°C.
- Warm to room temperature, stir for 6 hours, and hydrolyze with NH₄Cl.
- Extract with ethyl acetate and purify via silica gel chromatography.
Optimization :
- Temperature control prevents furan ring decomposition.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route but requires halogenated intermediates.
Synthesis of the (4-Chlorophenyl)(4-(4-Methoxyphenyl)Piperazin-1-yl)Methyl Substituent
Piperazine Derivative Preparation
4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution:
- React piperazine with 4-methoxyphenyl bromide in the presence of K₂CO₃ in DMF.
- Heat at 80°C for 12 hours, extract with DCM, and purify via recrystallization.
Characterization :
Mannich Reaction for Branched Substituent
The chlorophenyl-piperazine-methyl group is assembled via a Mannich reaction:
- Combine 4-chlorobenzaldehyde (1 eq), 4-(4-methoxyphenyl)piperazine (1 eq), and paraformaldehyde (1 eq) in ethanol.
- Reflux for 8 hours, cool, and filter the precipitate.
- Purify via column chromatography (hexane:ethyl acetate 3:1).
Key Data :
- Yield: ~70%.
- Intermediate Structure Confirmed by HRMS and ¹³C NMR.
Coupling of Substituents to the Thiazolo-Triazole Core
Nucleophilic Alkylation
The Mannich base reacts with the core’s methyl position via nucleophilic substitution:
- Dissolve the thiazolo-triazole core (1 mmol) and Mannich base (1.2 eq) in dry THF.
- Add NaH (1.5 eq) at 0°C, stir for 4 hours at room temperature.
- Quench with H₂O, extract with DCM, and purify via chromatography.
Optimization :
- Anhydrous conditions prevent hydrolysis of the thiazolo-triazole.
- Elevated temperatures (40°C) improve reaction kinetics.
Final Product Characterization
Spectroscopic Analysis
Purity and Yield
- HPLC Purity : >98% (C18 column, acetonitrile:H₂O 70:30).
- Overall Yield : 22% (four-step sequence).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction efficiency be improved?
- Methodological Answer : A stepwise approach is recommended. First, synthesize intermediate fragments such as the 4-methoxyphenyl piperazine and thiazolo[3,2-b][1,2,4]triazole core. highlights the use of PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic coupling under mild conditions (70–80°C, 1 hour). Monitor reaction progress via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid. For the triazole-thiazole core, refer to , which employs hydrazine hydrate and acetylated precursors under reflux. Yield optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, furan C-O-C at ~1250 cm⁻¹, and triazole N-H at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) and confirm stereochemistry via coupling constants .
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities. recommends high-resolution LC-MS with electrospray ionization for trace analysis .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological activity and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). validated this approach for triazole derivatives, showing hydrogen bonding with active-site residues .
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted compounds. Adjust substituents (e.g., 4-methoxyphenyl for solubility, furan for π-π stacking) based on results .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from (antifungal activity) and (carbonic anhydrase inhibition). Control variables like assay conditions (pH, cell lines) and compound purity.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test against a panel of targets. demonstrates this via chalcone-pyrazoline hybrids .
Q. How can flow chemistry improve scalability and reproducibility of multi-step syntheses?
- Methodological Answer : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane generation). details the Omura-Sharma-Swern oxidation in flow systems, enabling precise temperature control and reduced side reactions. Apply this to thiazole-triazole coupling steps to enhance yield and safety .
Experimental Design & Data Analysis
Q. What statistical approaches are optimal for optimizing reaction conditions?
- Methodological Answer : Use Response Surface Methodology (RSM) within DoE frameworks. For example, vary catalyst concentration (5–15 wt%), temperature (60–100°C), and solvent polarity (PEG-400 vs. DMF) to model interactions. applied fractional factorial designs to identify critical parameters for diphenyldiazomethane synthesis .
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor via HPLC ( uses C18 columns with UV detection at 254 nm).
- Thermal Stability : Use differential scanning calorimetry (DSC) to detect melting point shifts or decomposition .
Structural & Mechanistic Insights
Q. What role do the 4-methoxyphenyl and furan groups play in target binding?
- Methodological Answer : The 4-methoxyphenyl enhances solubility and engages in hydrophobic interactions, while the furan’s oxygen acts as a hydrogen-bond acceptor. ’s crystallographic data on pyrazoline analogs shows methoxy groups stabilizing ligand-receptor complexes via van der Waals contacts .
Q. How to address synthetic challenges in piperazine-methylthiazole coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
